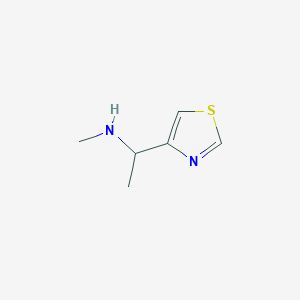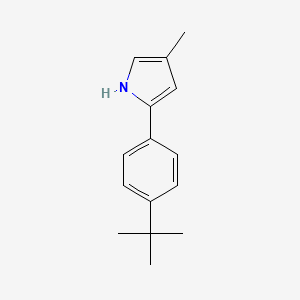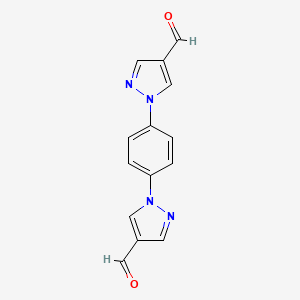
1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde): is an organic compound with the molecular formula C14H10N4O2 This compound is characterized by the presence of two pyrazole rings connected via a phenylene bridge, each bearing a formyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) can be synthesized through the condensation reaction of 1,4-phenylenediamine with 1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carboxylic acid).
Reduction: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-methanol).
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of pyrazole-based ligands and coordination compounds .
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its antimicrobial and anticancer properties. The formyl groups allow for further functionalization, making it a versatile scaffold for drug development .
Industry: In the materials science field, 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is used in the synthesis of polymers and advanced materials. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the resulting materials .
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) in biological systems involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The formyl groups can also undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts .
Comparación Con Compuestos Similares
1,1’-(1,4-Phenylene)bis(methylene)bis(4-nitro-1H-pyrazole): This compound has nitro groups instead of formyl groups, which significantly alters its reactivity and applications.
1,1’-(5,5’-(1,4-Phenylene)bis(3-aryl-1H-pyrazole-5,1-(4H,5H)-diyl))diethanones: These compounds have acetyl groups, providing different chemical properties and biological activities.
Uniqueness: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is unique due to the presence of formyl groups, which offer versatile functionalization options. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and materials science .
Propiedades
Fórmula molecular |
C14H10N4O2 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
1-[4-(4-formylpyrazol-1-yl)phenyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H10N4O2/c19-9-11-5-15-17(7-11)13-1-2-14(4-3-13)18-8-12(10-20)6-16-18/h1-10H |
Clave InChI |
LXVZSTMHVMJERJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=C(C=N2)C=O)N3C=C(C=N3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B11768625.png)
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
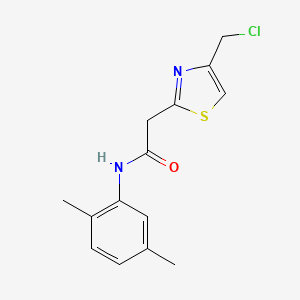
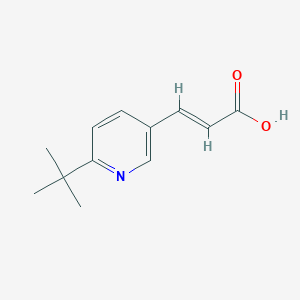
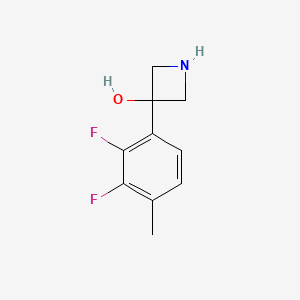
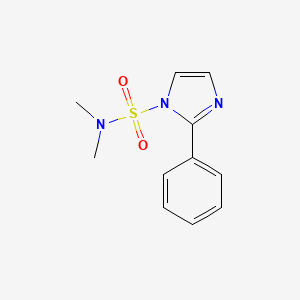
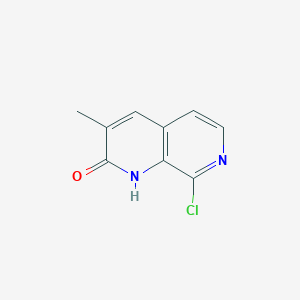
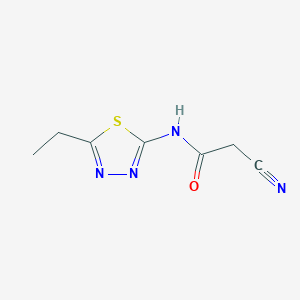
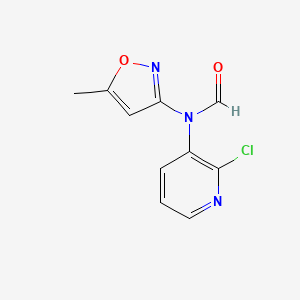
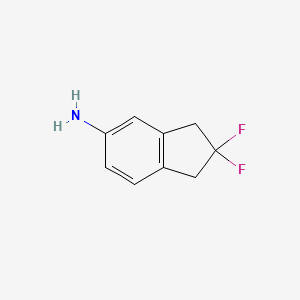
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)
